molecular formula C2H2Cl4O3S B024049 2,2,2-Trichloroethyl chlorosulfate CAS No. 764-09-0

2,2,2-Trichloroethyl chlorosulfate

Cat. No.: B024049
CAS No.: 764-09-0
M. Wt: 247.9 g/mol
InChI Key: MFQWRQASGSRKAJ-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl chlorosulfate is an organic compound with the molecular formula C2H2Cl4O3S. It is a colorless liquid that is hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in organic synthesis and as an intermediate in the production of other chemicals .

Scientific Research Applications

2,2,2-Trichloroethyl chlorosulfate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the production of specialty polymers and materials with unique properties.

    Chemical Industry: As a reagent in various chemical reactions and processes

Safety and Hazards

2,2,2-Trichloroethyl chlorosulfate is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Mechanism of Action

Target of Action

2,2,2-Trichloroethyl chlorosulfate, also known as 1,1,1-trichloro-2-chlorosulfonyloxyethane , is primarily used as a protecting group for amines, alcohols, and phenols . Its primary targets are the hydroxyl (-OH) and amino (-NH2) groups present in these compounds .

Mode of Action

The compound acts by forming a carbamate linkage with amines and an ester linkage with alcohols and phenols . This interaction changes the chemical properties of the target molecules, making them less reactive and more resistant to various chemical conditions .

Biochemical Pathways

It is known that the compound’s protective action can influence a variety of biochemical reactions by preventing unwanted side reactions .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .

Result of Action

The primary result of this compound’s action is the protection of sensitive functional groups in organic molecules. This protection allows for selective reactions to occur at other sites on the molecule, facilitating complex organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions . It can be deprotected under single electron reduction conditions using zinc-acetic acid . Therefore, the compound’s action, efficacy, and stability can be controlled by carefully adjusting the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl chlorosulfate can be synthesized through the reaction of 2,2,2-trichloroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:

C2H3Cl3O+HSO3ClC2H2Cl4O3S+H2O\text{C2H3Cl3O} + \text{HSO3Cl} \rightarrow \text{C2H2Cl4O3S} + \text{H2O} C2H3Cl3O+HSO3Cl→C2H2Cl4O3S+H2O

The reaction is exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, reaction, separation, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloroethyl chlorosulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorosulfate group with other functional groups.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,2-trichloroethanol and sulfuric acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Hydrolysis Conditions: Typically involves aqueous solutions and controlled temperatures to ensure complete reaction.

Major Products Formed:

Comparison with Similar Compounds

    2,2,2-Trichloroethanol: A precursor in the synthesis of 2,2,2-trichloroethyl chlorosulfate.

    Chlorosulfonic Acid: Used in the synthesis of various chlorosulfate compounds.

    2,2,2-Trichloroethyl Sulfurochloridate: Another chlorosulfate compound with similar reactivity.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of substituted products through nucleophilic substitution reactions. Its hygroscopic nature also makes it distinct from other similar compounds .

Properties

IUPAC Name

1,1,1-trichloro-2-chlorosulfonyloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQWRQASGSRKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471414
Record name 2,2,2-TRICHLOROETHYL CHLOROSULFATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-09-0
Record name 2,2,2-TRICHLOROETHYL CHLOROSULFATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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